Synthesis Yield Advantage: Cbz-Lys(Cbz)-OH vs. Fmoc-Lys(Mtt)-OH
The synthesis of N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine from L-lysine using alkylchloroformate in aqueous alkaline medium proceeds with a reported yield of 94% (87.2% purity) [1]. In contrast, the synthesis of Fmoc-Lys(Mtt)-OH, another doubly protected lysine derivative, is achieved in only 42% overall yield over two steps [2]. This >50 percentage-point yield differential translates to substantially lower raw material costs and reduced waste streams in large-scale production, directly impacting procurement economics for industrial peptide synthesis applications.
| Evidence Dimension | Synthesis yield from unprotected L-lysine |
|---|---|
| Target Compound Data | 94% yield (87.2% purity) |
| Comparator Or Baseline | Fmoc-Lys(Mtt)-OH: 42% overall yield over two steps |
| Quantified Difference | Target compound yield is 2.24× higher (52 percentage points greater) |
| Conditions | Aqueous alkaline medium with alkylchloroformate for target; two-step protection with Fmoc-OSu and Mtt-Cl for comparator |
Why This Matters
Higher synthesis yield directly reduces cost per gram for procurement and minimizes waste disposal requirements in large-scale peptide manufacturing.
- [1] European Patent Application EP 0 943 621 A2. Cannata, V.; Merli, V.; Saguatti, S. Process for the production of alkoxycarbonylpeptides intermediates in the synthesis of the lisinopril. Example 1. September 22, 1999. View Source
- [2] Aletras, A.; Barlos, K.; Gatos, D.; Koutsogianni, S.; Mamos, P. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 1995, 45(5), 488–496. doi:10.1111/j.1399-3011.1995.tb01065.x View Source
